molecular formula C12H14N4O5S B12581514 Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- CAS No. 642954-57-2

Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-

Cat. No.: B12581514
CAS No.: 642954-57-2
M. Wt: 326.33 g/mol
InChI Key: GLAOLXXZDHCPGS-UHFFFAOYSA-N
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Description

Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of diethylamino and thioxomethyl groups, as well as two nitro groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- typically involves the acylation of the corresponding S-dialkylthiocarbamoyl-substituted sulfenamides. This process is followed by cyclization with dehydration in a strong acidic medium . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The nitro groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amines, hydroxylated derivatives, and substituted benzamides. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit bacterial growth by targeting essential bacterial enzymes, thereby disrupting their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylamino and thioxomethyl groups, along with the nitro groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

642954-57-2

Molecular Formula

C12H14N4O5S

Molecular Weight

326.33 g/mol

IUPAC Name

N-(diethylcarbamothioyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C12H14N4O5S/c1-3-14(4-2)12(22)13-11(17)8-5-9(15(18)19)7-10(6-8)16(20)21/h5-7H,3-4H2,1-2H3,(H,13,17,22)

InChI Key

GLAOLXXZDHCPGS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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